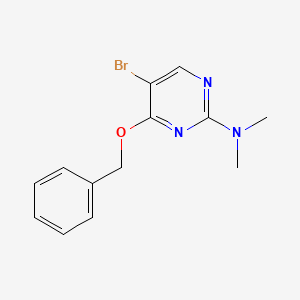

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Descripción

BenchChem offers high-quality 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-N,N-dimethyl-4-phenylmethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-17(2)13-15-8-11(14)12(16-13)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYQFOIWCQXMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443863 | |

| Record name | 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205672-20-4 | |

| Record name | 5-Bromo-N,N-dimethyl-4-(phenylmethoxy)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205672-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine" chemical properties

An In-Depth Technical Guide to 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data with practical insights into its utility as a versatile chemical intermediate.

Core Molecular Identity and Physicochemical Profile

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.[1][2] This specific scaffold incorporates several key functional groups that dictate its chemical behavior and utility.

1.1. Chemical Structure and Identifiers

-

IUPAC Name: 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine[3]

-

Synonyms: 2-Benzyloxy-5-bromo-4-(N,N-dimethylamino)pyrimidine, 5-bromo-N,N-dimethyl-4-phenylmethoxypyrimidin-2-amine[3][4]

The structure features a central pyrimidine ring substituted at key positions:

-

C2 Position: A dimethylamino group, which acts as a strong electron-donating group, influencing the ring's aromaticity and reactivity.

-

C4 Position: A benzyloxy group, which can serve as a protecting group for a hydroxyl function and can be removed under specific conditions.

-

C5 Position: A bromine atom, which provides a reactive handle for a wide range of cross-coupling reactions, making it an invaluable site for molecular elaboration.

1.2. Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in synthetic protocols. The key data for this molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 308.17 g/mol (also cited as 308.2 g/mol ) | [3][5] |

| Appearance | Typically a solid powder. | [7] |

| Melting Point | Not publicly available. | |

| Boiling Point | Not publicly available. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Storage | Store at room temperature in a well-ventilated, dry place. | [5][8] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific experimental spectra for this molecule are not widely published, a predictive analysis based on its structure provides valuable benchmarks for researchers.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons (Benzyl): A multiplet between δ 7.3-7.5 ppm, integrating to 5 protons of the phenyl ring.

-

Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.4-5.6 ppm, integrating to 2 protons.

-

Pyrimidine Proton (H6): A singlet in the aromatic region, typically downfield around δ 8.2-8.5 ppm.

-

Dimethylamino Protons (-N(CH₃)₂): A singlet around δ 3.1-3.3 ppm, integrating to 6 protons.

-

-

¹³C NMR Spectroscopy: The carbon NMR would confirm the carbon framework, with characteristic shifts for the pyrimidine ring carbons, the benzyloxy group, and the dimethylamino group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 307 and 309. Fragmentation would likely involve the loss of the benzyl group or the bromine atom.

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of polysubstituted pyrimidines like 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine requires a strategic, multi-step approach. The reactivity of the final compound is largely dictated by the interplay of its functional groups.

3.1. Plausible Synthetic Workflow

A logical and efficient synthesis can be designed starting from a readily available dichloropyrimidine precursor. The choice of reaction sequence is critical to avoid unwanted side reactions and maximize yield.

Caption: Plausible synthetic route to the target compound.

Protocol Explanation:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4. Starting with 2,4-dichloropyrimidine, the C4 position is more susceptible to nucleophilic attack than the C2 position. Reacting it with dimethylamine, typically in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), selectively yields 2-Chloro-4-(N,N-dimethylamino)pyrimidine. This selectivity is a cornerstone of pyrimidine chemistry.

-

Step 2: Substitution at C2. The remaining chlorine at the C2 position is then displaced. Benzyl alcohol is deprotonated using a strong base like sodium hydride (NaH) to form the more nucleophilic benzyl alkoxide. This alkoxide then displaces the chloride at C2 to form 4-Benzyloxy-2-(N,N-dimethylamino)pyrimidine.

-

Step 3: Electrophilic Aromatic Bromination. The final step is the bromination at the C5 position. The pyrimidine ring, activated by the electron-donating dimethylamino and benzyloxy groups, readily undergoes electrophilic substitution. A mild brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is typically sufficient to achieve high regioselectivity for the C5 position.[9]

3.2. Key Reactivity Insights

The true value of this compound for drug development professionals lies in its predictable reactivity, primarily centered around the C5-Br bond.

-

Cross-Coupling Reactions: The C5-Br position is an ideal handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile installation of aryl, heteroaryl, alkyl, or amino groups, making it a powerful building block for creating libraries of complex molecules.

-

Deprotection: The benzyloxy group can be readily cleaved via hydrogenolysis (H₂, Pd/C) to reveal a hydroxyl group at the C4 position. This allows the compound to be used as a precursor to 4-hydroxypyrimidine derivatives, which may have different biological activities or serve as another point for chemical modification.

Biological Context and Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][10] Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[11][12]

4.1. Kinase Inhibition

Many kinase inhibitors utilize a pyrimidine core to mimic the purine ring of ATP, enabling them to act as competitive inhibitors at the ATP-binding site of kinases. The functional groups on 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine provide vectors for elaboration into potent and selective kinase inhibitors.[13]

4.2. Protein Degrader Building Block

This molecule is often categorized as a "Protein Degrader Building Block".[5] This implies its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues. In this context, the pyrimidine core could serve as part of the ligand that binds to a target protein of interest, while the C5 position provides the attachment point for a linker connected to an E3 ligase-binding moiety.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid direct contact with skin and eyes.[15] In case of contact, rinse the affected area with copious amounts of water.[16]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This compound is a brominated organic molecule. Bromine and its organic derivatives can be corrosive, toxic, and environmentally hazardous, demanding careful handling and containment.[15][16]

References

- The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery. Benchchem.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [No Source Name Available].

- 4-Benzyloxy-5-bromo-2-(N, N-dimethylamino)pyrimidine, min 96%, 5 grams. [No Source Name Available].

- 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. Sunway Pharm Ltd.

- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.

- 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. AOBChem USA.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH.

- 4-BENZYLOXY-5-BROMO-2-(N,N-DIMETHYLAMINO)PYRIMIDINE [205672-20-4]. Chemsigma.

- SAFETY DATA SHEET. [No Source Name Available].

- Pyrimidine - Safety Data Sheet. ChemicalBook.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [No Source Name Available].

- BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS. Loba Chemie.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. Google Patents.

- An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure. Benchchem.

- 5-Bromopyrimidine | C4H3BrN2 | CID 78344. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine - CAS:205672-20-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-BENZYLOXY-5-BROMO-2-(N,N-DIMETHYLAMINO)PYRIMIDINE [205672-20-4] | Chemsigma [chemsigma.com]

- 5. calpaclab.com [calpaclab.com]

- 6. aobchem.com [aobchem.com]

- 7. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. EP0029282B1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. wjarr.com [wjarr.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. dollycorporation.com [dollycorporation.com]

- 16. lobachemie.com [lobachemie.com]

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

This guide provides a detailed exploration of the probable mechanisms of action for the novel compound 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. As a substituted pyrimidine, this molecule belongs to a class of compounds renowned for a wide array of biological activities.[1][2][3] Given the absence of direct studies on this specific molecule, this document synthesizes evidence from structurally related pyrimidine derivatives to propose and elaborate on its most likely biological targets and cellular effects. The primary focus will be on two well-established mechanisms for this scaffold: kinase inhibition and disruption of tubulin polymerization.[4][5][6] This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar compounds.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic aromatic compound that forms the core of nucleic acids, a key to its biocompatibility and diverse roles in biological systems.[2] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems has made it a "privileged scaffold" in drug discovery.[2] Pyrimidine derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][2][3][7] The specific substitutions on the pyrimidine ring, such as the benzyloxy, bromo, and dimethylamino groups in the topic compound, are critical in defining its pharmacological profile and mechanism of action.

Proposed Mechanism of Action I: Kinase Inhibition

A predominant mechanism of action for pyrimidine derivatives is the inhibition of protein kinases.[8] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Substituted pyrimidines have been shown to be potent inhibitors of various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[10][11]

-

Phosphatidylinositol 3-kinases (PI3Ks): These enzymes are central to cell growth, proliferation, and survival signaling pathways.[12]

-

Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival, and its inhibition can suppress tumor growth and metastasis.[13]

-

Aurora and Polo-like Kinases (AURK/PLK): These are critical for mitotic progression, and their inhibition can lead to mitotic catastrophe and cell death.[8]

The Downstream Signaling Cascade of Kinase Inhibition

The inhibition of these kinases by a compound like 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine would be expected to trigger a cascade of downstream events, ultimately leading to anti-proliferative effects.

Caption: Proposed kinase inhibition pathway.

Experimental Workflow for Validating Kinase Inhibition

To experimentally determine if 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine acts as a kinase inhibitor, the following workflow is recommended:

Caption: Experimental workflow for kinase inhibitor validation.

Detailed Protocol: Western Blot for Phosphorylated Substrates

-

Cell Culture and Treatment: Plate cancer cell lines of interest (e.g., MIA PaCa-2, H1975) and allow them to adhere overnight. Treat cells with varying concentrations of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine for a specified time.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of key kinase substrates (e.g., p-Rb, p-Akt).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Proposed Mechanism of Action II: Inhibition of Tubulin Polymerization

Another well-documented mechanism for 2,4,5-substituted pyrimidines is the inhibition of tubulin polymerization.[4][5][6] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] Compounds that bind to the colchicine-binding site on tubulin are known to inhibit its polymerization.[4][5][14]

Cellular Consequences of Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization by 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine would lead to a distinct set of cellular outcomes.

Caption: Proposed tubulin polymerization inhibition pathway.

Experimental Workflow for Validating Tubulin Polymerization Inhibition

The following experimental workflow can be employed to investigate if 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine inhibits tubulin polymerization.

Caption: Experimental workflow for tubulin polymerization inhibitor validation.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.

-

Assay Setup: In a 96-well plate, add buffer, GTP, and the fluorescent reporter to each well. Add varying concentrations of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine, a positive control (e.g., colchicine), and a negative control (DMSO).

-

Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence at regular intervals for at least 60 minutes.

-

Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization. Calculate the IC50 value from the dose-response curve.

Summary and Future Directions

While the precise mechanism of action of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine remains to be elucidated, its structural features strongly suggest its potential as either a kinase inhibitor or an inhibitor of tubulin polymerization. The experimental workflows and protocols detailed in this guide provide a robust framework for investigating these hypotheses. Future research should focus on performing these assays to identify the primary molecular target(s) of this compound. Subsequent studies could then involve medicinal chemistry efforts to optimize its potency and selectivity, as well as in vivo studies to evaluate its therapeutic efficacy and safety profile. The versatility of the pyrimidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023-01-19).

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012-09-13). PubMed.

- Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization.

- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.

- Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. (2025-08-09).

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymeriz

- Pyrimidine derivatives used as PI-3-kinase inhibitors.

- Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. (2011-04-11). Journal of Medicinal Chemistry.

- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI.

- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.

- A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020-09-15). Journal of Drug Delivery and Therapeutics.

- Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2020-03-26). PubMed.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.

- Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. (2006-11-01). PubMed.

- 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. PubMed.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 13. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar pyrimidine-based scaffolds. The guide will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data pertinent to this molecule, offering insights into its structural elucidation.

Introduction

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (Figure 1) is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including several approved drugs. The specific combination of a benzyloxy group at the 4-position, a bromine atom at the 5-position, and a dimethylamino group at the 2-position imparts distinct physicochemical properties that are crucial for its interaction with biological targets. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this and related molecules.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine.

Figure 2. A typical workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data (Predicted)

The predicted ¹H NMR spectrum of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine in CDCl₃ is summarized in Table 1.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | s | 1H | H-6 | The lone pyrimidine proton is deshielded by the adjacent nitrogen and bromine atoms. |

| ~7.5-7.3 | m | 5H | Phenyl-H | Protons of the phenyl ring of the benzyloxy group. |

| ~5.5 | s | 2H | -OCH₂- | Methylene protons of the benzyloxy group. |

| ~3.2 | s | 6H | -N(CH₃)₂ | The six protons of the two equivalent methyl groups of the dimethylamino substituent. |

Table 1. Predicted ¹H NMR data for 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine.

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR spectrum is presented in Table 2. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-4 | Carbon attached to the electronegative oxygen of the benzyloxy group. |

| ~162 | C-2 | Carbon attached to the two nitrogen atoms of the pyrimidine ring and the dimethylamino group. |

| ~160 | C-6 | Pyrimidine carbon adjacent to a nitrogen and a bromine-substituted carbon. |

| ~136 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the methylene group. |

| ~129 | Phenyl CH | Phenyl carbons. |

| ~128 | Phenyl CH | Phenyl carbons. |

| ~105 | C-5 | Carbon bearing the bromine atom, shielded relative to other pyrimidine carbons. |

| ~70 | -OCH₂- | Methylene carbon of the benzyloxy group. |

| ~38 | -N(CH₃)₂ | Methyl carbons of the dimethylamino group. |

Table 2. Predicted ¹³C NMR data for 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is invaluable for confirming the molecular weight and deducing the molecular structure. Electron Ionization (EI) is a common technique for the analysis of such compounds.

Experimental Protocol: Mass Spectrometry Data Acquisition

Figure 4. Plausible mass spectrometry fragmentation pathways.

Key Predicted Fragments:

| m/z | Proposed Fragment | Rationale |

| 307/309 | [C₁₃H₁₄BrN₃O]⁺ | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |

| 228 | [C₁₃H₁₄N₃O]⁺ | Loss of a bromine radical. |

| 216/218 | [C₆H₇BrN₃]⁺ | Loss of the benzyl radical. |

| 200/202 | [C₆H₇BrN₂]⁺ | Loss of the benzyloxy radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl groups. |

Table 3. Predicted key fragments in the mass spectrum.

Conclusion

The structural elucidation of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectroscopic data presented in this guide, based on established principles of chemical shifts and fragmentation patterns for similar heterocyclic systems, provide a robust framework for the characterization of this compound. Experimental verification of this data is a mandatory step for confirming the identity and purity of newly synthesized batches of this important chemical entity.

References

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. Available at: [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. Available at: [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available at: [Link]

-

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine - AOBChem USA. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - MDPI. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

- CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents.

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10 - ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. Available at: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

(PDF) (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Available at: [Link]

-

5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid (C7H8BrN3O2) - PubChemLite. Available at: [Link]

-

Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed. Available at: [Link]

The Strategic Utility of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal & Process Chemists

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous approved therapeutics.[1] Its prevalence is a testament to its versatile synthetic handles and its ability to engage with a wide array of biological targets, often mimicking the purine core of ATP to inhibit kinases.[2] Within this privileged class of heterocycles, 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine has emerged as a highly strategic starting material. Its unique trifunctional substitution pattern offers a pre-engineered platform for rapid, convergent, and modular synthesis of complex drug candidates, particularly in the realm of kinase inhibitors for oncology.

This guide, intended for researchers and drug development professionals, will dissect the core attributes of this versatile building block. We will explore its synthesis, delve into the causality behind its predictable reactivity in key cross-coupling reactions, and present practical, field-proven protocols for its application. By understanding the interplay of its constituent functional groups, chemists can unlock its full potential to accelerate the discovery and development of next-generation therapeutics.

Synthesis and Physicochemical Profile

The strategic value of any building block begins with its accessibility. While multiple synthetic routes are conceivable, a common and efficient approach to 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (Compound 3 ) involves a sequential functionalization of a readily available pyrimidine core. A plausible and scalable synthesis starts from 5-bromo-2,4-dichloropyrimidine (1 ).

The first step is a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The C4 and C6 positions on the pyrimidine ring are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[3] This inherent reactivity allows for the selective displacement of the C4-chloro group with benzyl alcohol in the presence of a suitable base, such as sodium hydride or cesium carbonate, to yield 4-(benzyloxy)-5-bromo-2-chloropyrimidine (2 ).[4]

The subsequent step involves the introduction of the dimethylamino group at the C2 position. This is typically achieved by another SNAr reaction, this time displacing the remaining chloro group with dimethylamine. This reaction may require more forcing conditions (e.g., elevated temperature) compared to the first substitution due to the comparatively lower reactivity of the C2 position.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 205672-20-4 | [5] |

| Molecular Formula | C₁₃H₁₄BrN₃O | [5] |

| Molecular Weight | 308.18 g/mol | [6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥96% | [6] |

Strategic Reactivity: A Trifunctional Hub for Molecular Elaboration

The power of 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine lies in the distinct reactivity of its three key functional groups. This allows for a predictable and sequential introduction of molecular diversity, a critical aspect of generating compound libraries for structure-activity relationship (SAR) studies.

The C5-Bromo Handle: Gateway to C-C and C-N Bond Formation

The bromine atom at the C5 position is the primary reactive site for palladium-catalyzed cross-coupling reactions. This position is electronically activated for oxidative addition to a Pd(0) catalyst, a crucial first step in many coupling cycles.[7]

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds.[8] In the context of our starting material, it allows for the introduction of a vast array of aryl and heteroaryl moieties at the C5 position, which is often a key vector for modulating kinase selectivity and potency.[9]

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation with a boronic acid or ester, and reductive elimination.[1] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2.1.2. Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for introducing alkyne functionalities, which can serve as rigid linkers, probes for target engagement, or precursors for further transformations.[10] The reaction couples the C5-bromo position with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12]

The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle activates the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a saturated aqueous solution of NH₄Cl.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

2.1.3. Buchwald-Hartwig Amination

While the starting material already possesses a dimethylamino group at C2, the Buchwald-Hartwig amination offers a theoretical pathway to introduce a different amine at the C5 position by displacing the bromide.[7][13] This C-N cross-coupling reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[14] However, given the presence of other nucleophilic nitrogen atoms in the molecule, achieving selectivity for C-N coupling at the C5-bromo position over potential side reactions would require careful optimization of ligands and reaction conditions. The general mechanism involves oxidative addition, coordination and deprotonation of the amine, and reductive elimination.[11]

The C4-Benzyloxy Group: A Modulatable and Protective Moiety

The benzyloxy group at the C4 position serves a dual purpose. Firstly, it acts as a bulky, protecting group for the C4-alkoxy functionality, preventing unwanted reactions at this site. Secondly, and more strategically, it can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal a hydroxyl group. This late-stage deprotection unmasks a crucial hydrogen bond donor/acceptor site, which is often critical for anchoring a molecule into the hinge region of a kinase active site. This "protect-then-reveal" strategy is a powerful tactic in kinase inhibitor design.

The C2-Dimethylamino Group: A Key Pharmacophoric Element

The 2-(N,N-dimethylamino) group is a common feature in many kinase inhibitors.[15] Its primary role is often to enhance aqueous solubility and to form key interactions within the ATP-binding pocket. Its presence from the outset simplifies the synthetic route, as introducing this group at a later stage can sometimes be challenging. It is generally unreactive under the palladium-catalyzed coupling conditions used to functionalize the C5 position.

Applications in Drug Discovery: Case Studies in Kinase Inhibition

The true value of 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is demonstrated in its application to the synthesis of potent and selective kinase inhibitors. The 2,4-disubstituted pyrimidine core is a well-established "hinge-binding" motif, and functionalization at the C5 position allows for exploration of the solvent-exposed region of the ATP-binding site, enabling the fine-tuning of selectivity and physical properties. This scaffold is particularly relevant for targeting kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[8][13][16]

Case Study: Synthesis of a Putative ALK/EGFR Inhibitor Core

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two well-validated targets in non-small cell lung cancer (NSCLC).[2][8] Many inhibitors targeting these kinases feature a 2,4-diaminopyrimidine core. The title compound provides a rapid entry to analogues of these inhibitors.

For instance, a Suzuki coupling with a suitably substituted arylboronic acid, such as (4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, would install a common side chain found in many kinase inhibitors designed to enhance solubility and target engagement. Subsequent debenzylation would then furnish the final inhibitor scaffold, ready for biological evaluation.

Hypothetical Yields for a Two-Step Synthesis:

| Step | Reaction | Reagents | Expected Yield (%) |

| 1 | Suzuki Coupling | Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ | 75-90 |

| 2 | Debenzylation | H₂, 10% Pd/C, MeOH | 85-95 |

Conclusion and Future Outlook

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is more than just a chemical intermediate; it is a strategically designed platform for accelerated drug discovery. Its trifunctional nature allows for a modular and convergent approach to synthesizing complex molecules, particularly kinase inhibitors. The predictable reactivity of the C5-bromo position in cornerstone cross-coupling reactions, combined with the latent hydrogen-bonding potential of the C4-benzyloxy group, provides medicinal chemists with a powerful tool to rapidly generate and optimize lead compounds. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will be paramount in the efficient discovery of the next generation of targeted therapies.

References

-

Al-Otaibi, F., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 27(9), 2975. Available at: [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

-

Boraei, A. T. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(48), 30239-30253. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Fayed, H. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 892832. Available at: [Link]

- BenchChem. (n.d.). Application Notes and Protocols: The Role of Pyrimidine Scaffolds in the Development of ALK Inhibitors.

-

Hussain, M., et al. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2007(21), 3485-3494. Available at: [Link]

-

Li, S., et al. (2024). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321155. Available at: [Link]

-

AOBChem. (n.d.). 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. Retrieved from [Link]

-

St. John's, NL. (n.d.). 4-Benzyloxy-5-bromo-2-(N, N-dimethylamino)pyrimidine, min 96%, 5 grams. Retrieved from [Link]

-

Anderson, K. W., & Handy, S. T. (2010). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Tetrahedron Letters, 51(38), 5009-5011. Available at: [Link]

-

Knez, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5033. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Salehi, S., et al. (2017). A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. Organic Preparations and Procedures International, 49(3), 257-264. Available at: [Link]

- Lonza AG. (n.d.). Macitentan manufacturing information.

-

Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2314-2327. Available at: [Link]

- BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.

-

Singh, M., & Silakari, O. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(52), 29631-29653. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of macitentan.

- Google Patents. (n.d.). New preparation method of macitentan intermediate.

-

AOBChem USA. (n.d.). 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. Retrieved from [Link]

-

Park, H., et al. (2015). Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(18), 3992-3998. Available at: [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

de Lira, B. F., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(21), 6433. Available at: [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. J. Chem. Pharm. Res., 2(5), 60-66.

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. aobchem.com [aobchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. calpaclab.com [calpaclab.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine: Synthesis, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents.[1] Its prevalence in nature as a key component of nucleobases and its ability to engage in diverse biological interactions have made it a focal point for medicinal chemists.[2] Among the vast landscape of pyrimidine derivatives, 2,4,5-trisubstituted pyrimidines have emerged as a particularly fruitful area of research, yielding potent inhibitors of various enzymes, including protein kinases and reverse transcriptases.[1][3] This guide focuses on a specific, yet highly versatile, member of this class: 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine . We will delve into its synthesis, explore the landscape of its structural analogs and derivatives, and elucidate the structure-activity relationships (SAR) that govern their biological function, with a particular emphasis on their potential as kinase inhibitors.

The Core Molecule: 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

The title compound, with the chemical formula C13H14BrN3O, is a key intermediate for the synthesis of a diverse library of bioactive molecules.[4][5] Its structure is characterized by three key functionalities strategically positioned on the pyrimidine ring:

-

A 2-(N,N-dimethylamino) group: This basic moiety can participate in hydrogen bonding and ionic interactions within biological targets.

-

A 4-benzyloxy group: This bulky, lipophilic group can occupy hydrophobic pockets in enzyme active sites and its oxygen atom can act as a hydrogen bond acceptor.

-

A 5-bromo substituent: This halogen atom serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical diversity through metal-catalyzed cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 205672-20-4 | [4] |

| Molecular Formula | C13H14BrN3O | [4] |

| Molecular Weight | 308.17 g/mol | [5] |

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine and its subsequent derivatization is a multi-step process that leverages established pyrimidine chemistry. A plausible and efficient synthetic strategy, based on analogous preparations, is outlined below.[6][7]

Workflow for the Synthesis of the Core Scaffold

Caption: A plausible synthetic workflow for the core molecule.

Experimental Protocol: Synthesis of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

This protocol is a representative procedure based on established methods for the synthesis of related 2,4,5-trisubstituted pyrimidines.[6][7] Researchers should optimize conditions as necessary.

Step 1: Synthesis of 5-Bromo-4-chloro-2-(N,N-dimethylamino)pyrimidine

-

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add N,N-dimethylamine (2.0 eq, typically as a solution in THF or ethanol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-chloro-2-(N,N-dimethylamino)pyrimidine.

Step 2: Synthesis of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

-

To a solution of benzyl alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, to form sodium benzoxide.

-

Add a solution of 5-bromo-4-chloro-2-(N,N-dimethylamino)pyrimidine (1.0 eq) in anhydrous THF to the freshly prepared sodium benzoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine.

Structural Analogs and Derivatives: Expanding Chemical Space

The true utility of 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine lies in its potential as a scaffold for generating a diverse library of analogs. The 5-bromo position is particularly amenable to derivatization via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.

Derivatization via Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.

Caption: Suzuki coupling for C-5 arylation.

Derivatization via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in introducing alkynyl moieties at the 5-position, which can serve as further points of diversification or as key pharmacophoric elements.

Modification of the Benzyloxy Group

Further structural diversity can be achieved by modifying the benzyloxy group. This can be accomplished either by starting with a substituted benzyl alcohol in the initial synthesis or by debenzylation of the final product followed by re-alkylation with a different substituted benzyl halide. These modifications allow for the exploration of the hydrophobic pocket of the target enzyme and the introduction of additional interaction points.

Structure-Activity Relationship (SAR) and Therapeutic Potential

Kinase Inhibition

Many aminopyrimidine derivatives have been shown to act as potent inhibitors of various protein kinases by competing with ATP for binding to the enzyme's active site.[1] The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain.

The SAR of related 2,4,5-trisubstituted pyrimidine kinase inhibitors suggests the following:

-

The 2-amino group is crucial for hinge binding. The dimethylamino group in the title compound is a common feature in many kinase inhibitors.

-

The 4-alkoxy/aryloxy group often occupies a hydrophobic pocket. The benzyloxy group is well-suited for this role, and substitutions on the phenyl ring can be used to fine-tune potency and selectivity.

-

The 5-position substituent projects out of the ATP binding pocket and can be modified to enhance potency, improve pharmacokinetic properties, or target adjacent binding sites. The introduction of various aryl, heteroaryl, or alkynyl groups via cross-coupling reactions allows for extensive exploration of this region.

Caption: A model for kinase active site binding.

Potential as Anticancer Agents

Given that dysregulation of protein kinase activity is a hallmark of many cancers, inhibitors based on the 4-benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine scaffold could have significant potential as anticancer agents.[3][9] By targeting specific kinases involved in tumor growth, proliferation, and survival, these compounds could offer a targeted therapeutic approach.

Conclusion and Future Directions

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the amenability of the 5-bromo position to a wide range of chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The extensive body of research on related 2,4,5-trisubstituted pyrimidines strongly suggests that derivatives of this core structure are likely to exhibit potent biological activity, particularly as kinase inhibitors.

Future research in this area should focus on the synthesis of a diverse library of analogs with various substituents at the 5-position and on the benzyloxy ring. Systematic evaluation of these compounds against a panel of protein kinases will be crucial for identifying potent and selective inhibitors. Subsequent optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be necessary to translate their in vitro activity into in vivo efficacy. The continued exploration of the chemical space around this privileged pyrimidine scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

-

Supplemental Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine. AOBChem USA. (n.d.). Retrieved from [Link]

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. (2010). Retrieved from [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(1), 123. (2022). Retrieved from [Link]

-

Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. (2021). Retrieved from [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A. (2020).

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2730. (1999). Retrieved from [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 11(1), 22-37. (2020). Retrieved from [Link]

- Preparation method of 2-amino-5-bromopyrimidine compound. CN103012284A. (2013).

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A. (2013).

- Synthesis method for 5-bromo-2-fluoropyrimidine. CN104447570A. (2015).

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry, 184, 111756. (2019). Retrieved from [Link]

-

Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. (2023). Retrieved from [Link]

-

SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. (n.d.). Retrieved from [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(16), 7061-7075. (2012). Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. (2024). Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. (2025). Retrieved from [Link]

-

Some antiproliferative dihydropyrimidinones and their potency against human tumor cell lines. ResearchGate. (2023). Retrieved from [Link]

-

The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. ResearchGate. (2022). Retrieved from [Link]

-

Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(14), 1836-1851. (2021). Retrieved from [Link]

-

Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. Bioorganic & Medicinal Chemistry, 14(22), 7482-7489. (2006). Retrieved from [Link]

-

Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research, 14(1), 54-61. (2024). Retrieved from [Link]

Sources

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine - CAS:205672-20-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. jocpr.com [jocpr.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS No. 205672-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is a substituted pyrimidine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex bioactive molecules. The pyrimidine core is a well-established pharmacophore, recognized for its prevalence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery programs. The strategic placement of its functional groups—a benzyloxy moiety, a reactive bromine atom, and a dimethylamino group

"4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine in Organic Solvents

Introduction: Understanding the Significance of Solubility

In the landscape of modern drug discovery and organic synthesis, 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine (CAS No: 205672-20-4, Molecular Formula: C₁₃H₁₄BrN₃O) emerges as a valuable heterocyclic building block.[1][2][3][4] Its utility in the synthesis of complex molecules, particularly as a precursor for kinase inhibitors and other pharmacologically active agents, is well-documented. However, the successful application of this compound is fundamentally governed by one of its most critical physicochemical properties: solubility.

For the research scientist, a comprehensive understanding of the solubility profile of this pyrimidine derivative is not merely academic; it is a cornerstone of practical and efficient laboratory work. Solubility dictates the choice of solvent for chemical reactions, influences the design of purification strategies such as crystallization and chromatography, and is a critical determinant in the formulation of compounds for biological screening. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine, designed to empower researchers in making informed, effective decisions in their work.

Part 1: The Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process.[5] The extent to which a solute dissolves is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released when new solute-solvent interactions are formed.[6] This interplay is best understood through the foundational principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[7][8]

Molecular Structure Analysis:

The structure of 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine contains several key features that dictate its polarity and potential for intermolecular interactions:

-

Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. These nitrogens are potential hydrogen bond acceptors.

-

Dimethylamino Group (-N(CH₃)₂): A polar, electron-donating group that increases the molecule's overall polarity and can act as a hydrogen bond acceptor.

-

Benzyloxy Group (-OCH₂Ph): A large, relatively nonpolar group that introduces significant van der Waals interactions but can also participate in dipole-dipole interactions via the ether oxygen.

-

Bromo Group (-Br): An electron-withdrawing group that contributes to the molecule's polarity and molecular weight.

Overall, the molecule possesses a distinct polar character due to the nitrogen and oxygen atoms, balanced by the nonpolar nature of the phenyl and methyl groups. This amphiphilic nature suggests a nuanced solubility profile across different solvent classes.

The Impact of Temperature:

For the majority of solid organic compounds, the dissolution process is endothermic (ΔH > 0), meaning it requires an input of energy to overcome the crystal lattice forces of the solid.[5][9] Consequently, according to Le Chatelier's Principle, increasing the temperature will increase the solubility of the compound.[10][11] This relationship is crucial for techniques like recrystallization. Studies on other pyrimidine derivatives consistently show that their solubility in organic solvents increases with a rise in temperature.[12][13][14]

Part 2: Experimental Determination of Equilibrium Solubility

To ensure scientific rigor, predicted solubility must be confirmed by empirical data. The Shake-Flask method is a widely accepted and robust protocol for determining the equilibrium solubility of a compound.[7] It is a self-validating system as it ensures that the solution has reached a true equilibrium state.

Protocol: Saturated Shake-Flask Method

-

Preparation: Add an excess amount of solid 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Subsequently, centrifuge the sample to pellet any remaining suspended solid.

-

Sample Extraction: Carefully extract a precise aliquot of the clear supernatant. Take care not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Measurement.

Part 3: Solubility Profile and Data Interpretation

While specific experimental data for 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine is not publicly available, a reliable solubility profile can be predicted based on its structural features and published data for similar pyrimidine derivatives.[13][15][16]

Table 1: Predicted Solubility in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Excellent polar aprotic solvent, capable of strong dipole-dipole interactions. Widely used for dissolving diverse organic compounds.[17] |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Similar to DMSO, its high polarity effectively solvates the polar regions of the pyrimidine derivative.[14] | |

| Acetonitrile (ACN) | 5.8 | Moderate | Polar aprotic, but generally a weaker solvent than DMSO or DMF for complex polar molecules. | |

| Protic Polar | Methanol (MeOH) | 5.1 | Moderate | Can act as a hydrogen bond donor and acceptor. Solubility is favorable but may be limited by the large nonpolar benzyloxy group.[16] |

| Ethanol (EtOH) | 4.3 | Moderate to Low | Less polar than methanol, resulting in slightly reduced solvating power for the polar functional groups. | |

| Aprotic Mid-Polar | Dichloromethane (DCM) | 3.1 | High | Effectively solvates a wide range of organic compounds, balancing polarity with the ability to interact with nonpolar regions. |

| Tetrahydrofuran (THF) | 4.0 | High | Good solvent for molecules with both polar (ether, nitrogens) and nonpolar (aromatic rings) components.[13] | |

| Ethyl Acetate (EtOAc) | 4.4 | Moderate | A common solvent for chromatography and extraction; its polarity is suitable for moderate solubility.[18] | |

| Aprotic Nonpolar | Toluene | 2.4 | Low | Primarily interacts through van der Waals forces, insufficient to overcome the solute's crystal lattice energy. |

| Hexane | 0.1 | Insoluble | Highly nonpolar solvent, unable to effectively solvate the polar pyrimidine and dimethylamino groups.[8] |

Mechanistic Interpretation

The high solubility in polar aprotic solvents like DMSO and DMF is driven by strong dipole-dipole interactions between the solvent and the polar functionalities of the solute. The moderate solubility in alcohols represents a balance; while hydrogen bonding is possible, the energetic cost of disrupting the solvent's own hydrogen-bonding network to accommodate the bulky, nonpolar benzyloxy group limits overall solubility. The sharp drop in solubility in nonpolar solvents like hexane is a classic example of the "like dissolves like" principle, where the significant mismatch in polarity leads to poor solvation.

Logical Relationship Diagram

Caption: Factors influencing the solubility outcome.

Part 4: Practical Applications in Research & Development

A clear understanding of this solubility profile directly informs laboratory practice:

-

Reaction Chemistry: For reactions requiring complete dissolution, polar aprotic solvents such as DMF or THF are excellent choices.

-

Purification by Crystallization: A powerful technique for purification involves dissolving the crude product in a "good" solvent where it is highly soluble (e.g., Dichloromethane ) at an elevated temperature, followed by the slow addition of a "poor" anti-solvent where it is insoluble (e.g., Hexane or Ether ) to induce the formation of pure crystals upon cooling.

-

Chromatographic Purification: The moderate solubility in Ethyl Acetate and low solubility in Hexane suggests that a Hexane/Ethyl Acetate gradient system would be highly effective for purification via silica gel column chromatography.

-

Compound Management and Screening: For high-throughput screening in drug discovery, stock solutions are typically prepared at high concentrations. DMSO is the industry-standard solvent for this purpose due to its exceptional ability to dissolve a wide range of organic molecules, ensuring compound integrity and compatibility with most assay formats.[17]

Conclusion

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine exhibits a solubility profile characteristic of a moderately polar organic molecule with significant nonpolar features. It is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF, DCM, THF), moderately soluble in polar protic solvents (methanol, ethanol) and mid-range solvents (ethyl acetate), and poorly soluble to insoluble in nonpolar hydrocarbon solvents (toluene, hexane). This knowledge, grounded in the fundamental principles of intermolecular forces and validated by established experimental protocols, is indispensable for optimizing synthetic routes, streamlining purification processes, and enabling effective biological evaluation.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Wikipedia. (n.d.). Solubility.

- BenchChem. (2025).

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Unknown. (n.d.).

- Tariq, Z., & Vashisht, R. (2023). Biochemistry, Dissolution and Solubility. In StatPearls.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Unknown. (n.d.). Solubility.

- Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.

- Baluja, S., et al. (n.d.).

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- ResearchGate. (2025, August 7).

- ResearchGate. (2025, August 6).

- AOBChem USA. (n.d.). 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine.

- Chemsigma. (n.d.). 4-BENZYLOXY-5-BROMO-2-(N,N-DIMETHYLAMINO)PYRIMIDINE [205672-20-4].

- ChemicalBook. (n.d.). 4-BENZYLOXY-5-BROMO-2-(N,N-DIMETHYLAMINO)PYRIMIDINE.

- Sunway Pharm Ltd. (n.d.). 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine.

- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)pyridine solution, 0.5 M in ethyl acetate.

- PubChem. (n.d.). Dimethyl Sulfoxide.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)

- Chem-Impex. (n.d.). 4-(Dimethylamino)pyridine solution, 0.5 M in ethyl acetate.

Sources

- 1. aobchem.com [aobchem.com]